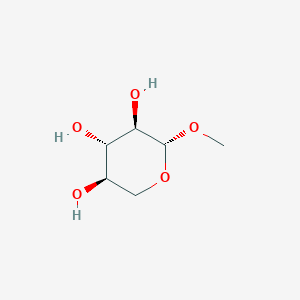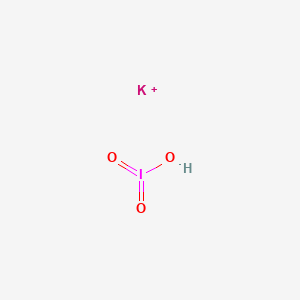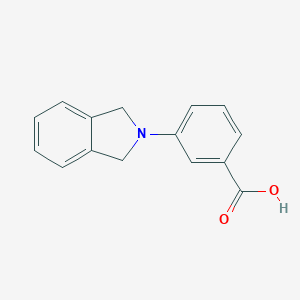
Bismut
Übersicht
Beschreibung
Bismuth is a chemical element with the symbol Bi and atomic number 83. It is a pentavalent post-transition metal and one of the pnictogens with chemical properties resembling its lighter group 15 siblings arsenic and antimony. Bismuth is the most metallic and the heaviest element in the group. It is known for being the most naturally diamagnetic element and has one of the lowest values of thermal conductivity among metals .
Synthesis Analysis
The synthesis of bismuth compounds can be achieved through various methods. For instance, bismuth 2,6-pyridinedicarboxylate compounds have been synthesized under solvothermal conditions, demonstrating the versatility of bismuth in forming both molecular and polymeric structures . Additionally, bismuth compounds with a sulfur-bridged bis(phenolato) ligand have been synthesized, showing high catalytic activity in the solvent-free synthesis of propylene carbonate from CO2 and propylene oxide . Emerging mono-elemental bismuth nanostructures have been created using controlled synthesis methods, leading to a variety of shapes and sizes for different applications .
Molecular Structure Analysis
The molecular structure of bismuth compounds can vary significantly. Organobismuth derivatives have been studied, revealing the complex nature of bismuth's organometallic chemistry . Bismuth hydroxyl borates have been discovered to contain [Bi2O2]2+ layers, which combine with borate layers to form the overall structure . The coordination chemistry of bismuth is also diverse, with examples of bismuth coordination units forming non-covalent interactions such as hydrogen bonds to create various dimensional frameworks .
Chemical Reactions Analysis
Bismuth compounds participate in a wide range of chemical reactions. They have been used as catalysts in organic synthesis, demonstrating their utility in various reaction types, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming reactions . The transition metal chemistry of bismuth is also notable, with bismuth(III) reagents being used to synthesize complexes where bismuth is linked to transition metal fragments .
Physical and Chemical Properties Analysis
Bismuth's unique physical and chemical properties make it suitable for numerous applications. It is a by-product of lead refining and is refined to virgin metal with chlorine. Bismuth's non-toxic nature has led to its use in pharmaceuticals, cosmetics, and as an eco-friendly metal in various industrial applications. It is also used in solders and has applications in magnetic levitation due to its diamagnetic nature . Bismuth(III) compounds, in particular, have been highlighted for their green chemistry applications due to their low toxicity and ease of handling .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und biomedizinische Anwendungen
Bismut, als relativ ungiftiges und kostengünstiges Metall, findet zahlreiche biomedizinische Anwendungen . Bismutverbindungen werden häufig als Arzneimittel zur Behandlung von Magen-Darm-Erkrankungen wie Dyspepsie, Magengeschwüren und H. pylori-Infektionen . In jüngster Zeit wurde seine medizinische Anwendung auf potenzielle Behandlungen von Virusinfektionen, multiresistenten mikrobiellen Infektionen, Krebs sowie auf bildgebende Verfahren, Wirkstoffabgabe und Biosensorik ausgeweitet .
Antibakterielle Aktivität
This compound hat eine einzigartige antibakterielle Aktivität. Es wurden Forschungsarbeiten durchgeführt, um die wichtigsten molekularen Wirkmechanismen gegen H. pylori, die Entwicklung neuartiger Verbindungen zur Behandlung von Infektionen durch Mikroben, die über H. pylori hinausgehen, und die bedeutende Rolle, die Bismutverbindungen als Resistenzbrecher spielen können, aufzudecken .
Therapeutische Anwendungen
This compound-haltige Nanopartikel (BiNPs) zeigen eine wünschenswerte Leistung für die kombinierte Krebstherapie, die photothermische und die Strahlentherapie (RT), die multimodale Bildgebung, die Theranostik, die Wirkstoffabgabe, die Biosensorik und das Tissue Engineering .
Forschung und Entwicklung
Bismutverbindungen werden als Flammschutzmittel für Kunststoffe getestet. Einige Silberoxid-Knopfzellen, Zink-Nickel-Akkumulatoren und Silber-Lithium-Zellen verwenden this compound als Kathodenmaterial. Organometallverbindungen von this compound wie Triphenylthis compound werden als wichtiges Reagenz zur Herstellung von Kunststoffen verwendet .
Gedruckte Elektronik
This compound-basierte Flüssigmetalle (LMs) haben im Bereich der gedruckten Elektronik Anwendungen gefunden .
Wärmemanagement
This compound-basierte LMs werden auch in Anwendungen im Wärmemanagement eingesetzt .
Deformierbare Robotik
Im Bereich der deformierbaren Robotik haben this compound-basierte LMs vielversprechende Ergebnisse gezeigt .
3D-Druck
This compound-basierte LMs wurden in 3D-Druckanwendungen verwendet
Wirkmechanismus
Target of Action:
Bismuth primarily targets the gastrointestinal tract. Its primary role is to alleviate symptoms related to stomach and intestinal discomfort. Specifically, it is used for symptomatic relief of nausea, indigestion, upset stomach, diarrhea, and other temporary gastrointestinal issues .
Mode of Action:
- Antibacterial Properties : Bismuth subsalicylate (the active compound) exhibits antibacterial effects. It may interfere with bacterial cell membrane function, protein synthesis, cell wall formation, and ATP synthesis .
- Urease Inhibition : Bismuth can inhibit urease, an enzyme produced by Helicobacter pylori (H. pylori), a bacterium associated with peptic ulcers and gastritis .
- Iron and Zinc Interaction : Bismuth may interfere with iron and zinc-regulating proteins .
Biochemical Pathways:
Bismuth subsalicylate affects the upper gastrointestinal tract, primarily in the stomach and duodenum. Its local activity from luminal bismuth contributes to its therapeutic effects .
Result of Action:
Bismuth’s action leads to reduced diarrhea, relief from gastrointestinal discomfort, and decreased fluid and electrolyte flow into the bowel .
Action Environment:
Environmental factors, such as pH and interactions with other substances, can influence bismuth’s efficacy and stability. For example, acidic conditions favor its solubility, while alkaline conditions may precipitate it .
Safety and Hazards
Exposure to bismuth may cause loss of appetite, headache, skin rash, exodermatitis, kidney injury and jaundice . Repeated or prolonged exposure may cause a bismuth line or black spots on the gums, foul breath and salivation . Any cutting, welding, melting, grinding, or use for deposition will produce dust, fume, or particulates containing component elements of this material. Exposure to these components may present significant health hazards .
Zukünftige Richtungen
Bismuth compounds with different structures and morphologies have certain application prospects in environmental governance due to their small band gap and strong visible light response . Based on recent reports, current challenges and future directions for designing and developing bismuth-based nanostructured photocatalysts for enhanced photoactivity and stability are summarized .
Eigenschaften
IUPAC Name |
bismuth | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXGWMGPZLAOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052484 | |
| Record name | Bismuth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98040 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid, Gray-white, soft and brittle metal; [Merck Index, 1257] | |
| Record name | Bismuth | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1682 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1564 DEG +/-5 °C, 760 MM HG | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
For more Solubility (Complete) data for BISMUTH, ELEMENTAL (7 total), please visit the HSDB record page., INSOL IN COLD OR HOT WATER; SOL IN NITRIC ACID, AQUA REGIA, HOT SULFURIC ACID, SOL IN CONCENTRATED HYDROCHLORIC ACID | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
9.78 @ 20 °C/4 °C | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
78 mm Hg at 1266 °C; 7.8 mm at 1053 °C; 0.78 mm Hg at 893 °C | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
IMPURITIES: LEAD, IRON, COPPER, ARSENIC, ANTIMONY, SELENIUM | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Gray white soft metal, HEXAGONAL SILVER-WHITE CRYSTALS, GRAYISH WHITE WITH REDDISH TINGE AND BRIGHT METALLIC LUSTER, PINKISH-SILVER, HARD, BRITTLE METAL | |
CAS RN |
7440-69-9 | |
| Record name | Bismuth | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U015TT5I8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
271 °C | |
| Record name | Bismuth | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1682 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BISMUTH, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Q & A
ANone: [] Bismuth exhibits unusual electronic properties in its bulk form, including high electrical resistivity and low thermal conductivity compared to other metals. This is attributed to its small Fermi surface, low carrier density, small effective mass, and long mean free path of charge carriers.
ANone: [] Bismuth thin films are expected to exhibit quantum confinement effects due to their reduced dimensions. Furthermore, applying pressure or strain to bismuth, particularly in thin film form, can induce a transition from a semimetal to a topological insulator state.
ANone: [] Bismuth sulfide (Bi2S3), formed during the thermolysis of bismuth carboxylate-polysulfide mixtures, exhibits a layered structure. This structure facilitates interlayer shear, contributing to its excellent extreme pressure (EP) lubricity.
ANone: [] Bismuth(III) compounds often exhibit a stereochemically active lone pair of electrons. This "lone pair effect" can strongly influence the coordination geometry around the bismuth atom, leading to distorted structures and influencing the reactivity of bismuth complexes.
ANone: [] Bismuth is being explored as a lead-free alternative in brass alloys. Research focuses on understanding how bismuth content affects the alloy's microstructure, mechanical properties (like machinability), and corrosion resistance.
ANone: [] Yes, bismuth film electrodes have been proposed as environmentally friendly alternatives to mercury film electrodes in electrochemical stripping analysis of trace heavy metals. Research focuses on improving their performance, for example by combining bismuth with stannum to form composite film electrodes.
ANone: [, ] The exact mechanism is not fully understood, but research suggests that bismuth compounds, like colloidal bismuth subcitrate, exert their antimicrobial activity against Helicobacter pylori through multiple pathways:
ANone: [] Bismuth substitution in iron garnets significantly enhances Faraday rotation, a magneto-optic effect. This is attributed to a diamagnetic contribution associated with an optical transition around 415 nm, involving both bismuth and tetrahedrally coordinated Fe3+ ions. This enhancement leads to improved magneto-optic figures of merit, making bismuth-substituted garnets promising for magneto-optic devices.
ANone: [, ] Bismuth-based perovskites are being investigated for their potential in optoelectronic devices, particularly in photodetection and potentially photovoltaics. Their strong X-ray absorption, high resistivity, large carrier diffusion length, and low toxicity make them attractive alternatives to lead-based perovskites.
ANone: [] Bismuth-based nanoparticles show promise as radiosensitizers due to their ability to enhance the dose deposition in tumors.
ANone: [] While bismuth-based compounds offer potential as low-toxicity solar absorbers, some challenges remain:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)



